2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic compound notable for its potential applications in pharmaceutical chemistry. This compound features a complex molecular structure, which includes a fluorophenyl group, a furan moiety, and a pyrrolidine ring. It is classified as an acetamide derivative, which indicates that it contains an acetamide functional group in its structure.
The compound is cataloged as D202-0020 in various chemical databases, including ChemDiv, where it is available for research purposes. The molecular formula for this compound is C₁₈H₂₁FN₂O₃, and its IUPAC name reflects its structural components, indicating the presence of both aromatic and heterocyclic structures .
This compound falls under the category of organic compounds with specific relevance in medicinal chemistry due to its structural features that may contribute to biological activity. The presence of the fluorine atom may enhance lipophilicity and metabolic stability, making it a candidate for drug development.
The synthesis of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The synthesis can be approached through the following general steps:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of each reaction step.
The molecular structure of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide can be represented using various chemical notation systems:
O=C(COc(cc1)ccc1F)NCC(c1ccco1)N1CCCC1
MDL Number (MFCD)
This structure indicates that the compound has multiple functional groups that may interact with biological targets .
The molecular weight of this compound is approximately 320.37 g/mol. The presence of different functional groups suggests potential interactions with various biological systems, making it a subject of interest in pharmacological studies.
The compound may undergo several chemical reactions typical for acetamides and related derivatives:
Reactions involving this compound should be conducted under controlled conditions to prevent unwanted side reactions. Spectroscopic methods (e.g., mass spectrometry) can be used to analyze reaction products.
Research into structurally similar compounds suggests that they may act as agonists or antagonists at various receptor sites, potentially influencing pathways related to pain modulation or neurological functions.
Relevant data regarding these properties can assist researchers in determining appropriate handling and application methods for this compound .
The primary applications of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide lie within medicinal chemistry and pharmacology. Potential uses include:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4